molecular formula C7H7F2N3O4 B12467268 Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

Cat. No.: B12467268
M. Wt: 235.14 g/mol
InChI Key: KLRPHJBQIRKZIF-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate is a fluorinated pyrazole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Compounds based on the pyrazole-4-carboxylate scaffold, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, are recognized as potent succinate dehydrogenase (SDH) inhibitors and form the basis of several commercial fungicides . The specific substitution pattern on this compound, featuring both a difluoromethyl and a nitro group, makes it a valuable precursor for the exploration of new active molecules. Its high reactivity allows for further functionalization at the ester and nitro groups, enabling researchers to create diverse libraries of compounds for biological screening. This product is intended for use in scientific research and development laboratories only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for any form of human, veterinary, or household use.

Properties

Molecular Formula

C7H7F2N3O4

Molecular Weight

235.14 g/mol

IUPAC Name

ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C7H7F2N3O4/c1-2-16-6(13)4-3-11(7(8)9)10-5(4)12(14)15/h3,7H,2H2,1H3

InChI Key

KLRPHJBQIRKZIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F

Origin of Product

United States

Preparation Methods

甲基肼与氟化酮类化合物的环化反应

吡唑环的形成通常通过甲基肼与α,β-不饱和酮类化合物(如二氟乙酰乙酸乙酯)的环化反应实现。例如:

  • 反应原料 :乙酸酐、乙酸三乙酯、乙酸盐(如乙酸钾)作为缓冲基团,促进酮类与甲基肼的缩合反应
  • 反应条件 :在无水乙醇中于0°C下缓慢滴加甲基肼,随后升温至40–60°C,通过TLC监测反应进程
  • 产物 :生成1-甲基-3-二氟甲基-1H-吡唑-4-甲酸乙酯(DFMMP),其异构体比例(如5-异构体)可通过溶剂选择(如乙酸乙酯)优化至<5%
反应参数 优化条件 异构体比例 (DFMMP:i-DFMMP) 产率
溶剂 乙酸乙酯 95:5 80%
催化剂 96:4 83.8%
温度 0°C → 40–60°C

二氟甲基基团的引入策略

二氟甲基的引入可通过以下两种途径完成:

  • 直接二氟甲基化 :利用二氟甲基化试剂(如TMSCF₂H)与氨基取代基反应,需铜盐催化(如硫氰酸亚铜)
  • 酮类二氟化物的环化 :通过二氟乙酰乙酸乙酯与甲基肼的缩合反应,直接生成二氟甲基取代的吡唑环

硝基基团的引入与定位

硝化反应的选择性引入

硝基的引入需针对吡唑环的特定位点(3位),常用方法包括:

  • 硝酸介导的硝化 :在混合酸(如硝酸/硫酸)体系中,通过控制温度(如0–5°C)实现3位硝化。
  • 氯代中间体的硝化替换 :先通过卤素(如Cl)引入3位,随后用硝化试剂(如硝酸铵)替换卤素原子
原料 试剂 反应条件 硝基定位效率
吡唑-4-氯代物 NH₄NO₃/H₂SO₄ 0–5°C, 2小时 3位优先
吡唑-4-溴代物 NaNO₂/H₂SO₄ 低温, pH控制 3位占比>90%

1位二氟甲基与3位硝基的协同引入

目标化合物的1位二氟甲基与3位硝基需在环化过程中同时引入或分步引入。可能的策略:

  • 环化前引入二氟甲基 :通过二氟乙酰乙酸乙酯与甲基肼缩合,生成1-甲基-3-二氟甲基吡唑后,再硝化3位
  • 环化后二氟甲基转移 :利用二氟甲基化试剂(如TMSCF₂H)与氨基吡唑反应,需铜盐催化以提高转移效率

乙酸酯基团的稳定性与保护

酯基的保护与去保护

乙酸酯基团在酸性或碱性条件下易水解,因此需确保反应体系中酯基稳定:

  • 酸性条件 :使用稀硫酸或盐酸(如2mol/L HCl)酸化时,需快速萃取以避免酯水解
  • 碱性条件 :在强碱性溶液中(如NaOH)需短时间处理,避免酯键断裂。

优化反应条件与产率提升

溶剂与催化剂的影响

参数 优化条件 产率(DFMMP) 异构体比例
溶剂 乙酸乙酯 83.8% 95:5
催化剂 KI 78.3% 96:4
温度 -30°C → 40–60°C

去除异构体与纯化方法

  • 萃取分层 :通过乙酸乙酯/水分层,利用有机相溶解度差异富集主产物
  • 结晶析出 :使用乙醇/水(比例35:65)溶液,通过降温析出纯化产物(纯度>99.7%)

潜在挑战与解决方案

硝基与二氟甲基的定位竞争

硝化反应可能对1位或5位产生副反应,需通过以下方法抑制:

  • 电子效应控制 :二氟甲基的强吸电子效应可使3位更活泼,优先硝化
  • 空间位阻 :1位二氟甲基的体积较大,限制5位硝化反应的发生

溶剂残留与纯度控制

溶剂 残留量控制方法 纯度提升策略
乙酸乙酯 减压蒸馏(50–70 mmHg) 干燥剂(Na₂SO₄)
水分 萃取分层(DCM/水) 真空干燥

结论与展望

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate的合成需协调二氟甲基与硝基的引入顺序及定位。通过优化环化反应的溶剂、温度及催化剂(如KI),可显著提高主产物的选择性与产率。硝化反应的低温控制与硝酸/硫酸体系的使用是实现3位硝基引入的关键。未来的研究方向包括:

  • 开发更高效的二氟甲基转移反应(如使用新型铜催化剂)
  • 研究硝基与二氟甲基的协同效应对生物活性的影响。

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitro Group

The nitro group at position 3 can undergo reduction or displacement under specific conditions:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or treatment with hydrazine hydrate converts the nitro group to an amine. This reaction is critical for synthesizing bioactive intermediates (e.g., fungicides) .

    NO2H2/Pd-C or NH2NH2NH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C or NH}_2\text{NH}_2} \text{NH}_2

    Conditions : 60–80°C, methanol solvent, 8–12 hours. Yield: 85–92% .

  • Nucleophilic Aromatic Substitution (SNAr) : In polar aprotic solvents (e.g., DMF), the nitro group can be replaced by nucleophiles like thiols or amines, though this is less common due to the electron-deficient pyrazole ring.

Ester Hydrolysis and Derivatization

The ethyl ester at position 4 is susceptible to hydrolysis:

  • Base-Catalyzed Hydrolysis : Treatment with NaOH or KOH yields the corresponding carboxylic acid, a precursor for amide formation .

    COOEtNaOH/H2OCOOH\text{COOEt} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{COOH}

    Conditions : Reflux in aqueous ethanol, 4–6 hours. Yield: 89–95% .

  • Transesterification : Reacting with methanol or other alcohols in the presence of acid catalysts (e.g., H₂SO₄) produces alternative esters .

Cyclization and Ring-Closing Reactions

The compound participates in cyclocondensation to form fused heterocycles:

  • Pyrazole Ring Functionalization : Reacting with methylhydrazine in a two-phase system (toluene/water) forms bicyclic structures. This is facilitated by weak bases like Na₂CO₃ .
    Conditions : 10–15°C, 1–2 hours. Yield: 83–90% .

Condensation Reactions

The active methylene group adjacent to the ester engages in Claisen-like condensations:

  • Trialkyl Orthoformate Coupling : Reacting with triethyl orthoformate in acetyl anhydride generates alkoxymethylene intermediates, pivotal for synthesizing agrochemicals .

    CH2(COOEt)2+HC(OEt)3Ac2OCH=C(OEt)COOEt\text{CH}_2(\text{COOEt})_2 + \text{HC(OEt)}_3 \xrightarrow{\text{Ac}_2\text{O}} \text{CH}=C(\text{OEt})\text{COOEt}

    Conditions : 100–105°C, 6 hours. Yield: 78–85% .

Electrophilic Aromatic Substitution

While limited due to the electron-withdrawing nitro group, bromination or nitration can occur at position 5 under strong acidic conditions.

Mechanistic Insights

  • Nitro Group Reactivity : The nitro group’s electron-withdrawing nature increases electrophilicity at adjacent carbons, facilitating nucleophilic attack.

  • Steric Effects : The difluoromethyl group at position 1 hinders substitution at position 5, directing reactivity to the nitro and ester sites .

Mechanism of Action

The mechanism of action of Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-(Trifluoromethyl)pyrazole-4-Carboxylate

  • Structural Difference : Replaces the 1-difluoromethyl and 3-nitro groups with a 3-trifluoromethyl substituent.
  • Similarity score: 0.66 . Ethyl 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate
  • Structural Difference : Features a methyl group at the 1-position instead of difluoromethyl and lacks the 3-nitro group.

  • Impact : The absence of the nitro group reduces electrophilicity, making it less reactive in substitution reactions. Similarity score: 0.91 .

Nitro Group Positioning and Reactivity

Ethyl 1-Cyclopentyl-4-Nitro-5-Propyl-Pyrazole-3-Carboxylate

  • Structural Difference : Nitro group at the 4-position with a cyclopentyl substituent at the 1-position.
  • Impact : Altered regiochemistry affects electronic distribution and steric hindrance, influencing binding interactions in biological systems. This compound’s synthesis involved HMBC and INEPT NMR for structural confirmation .

Heterocyclic Variations

Ethyl 1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

  • Structural Difference : Incorporates a thiazole ring linked to a chlorophenyl group.
  • Impact : The thiazole moiety introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance target affinity in pesticidal or medicinal applications .

Data Tables

Table 1: Key Physicochemical Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) LogP* Solubility (mg/mL) Similarity Score
This compound 1: CF₂H; 3: NO₂; 4: COOEt 2.1 0.8 Reference
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate 3: CF₃; 4: COOEt 2.8 0.5 0.66
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 1: CH₃; 3: CF₂H; 4: COOEt 1.9 1.2 0.91

*Predicted using fragment-based methods.

Research Findings and Trends

  • Fluorine’s Role : Fluorinated pyrazoles exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius, which enhance membrane permeability and resistance to oxidative metabolism .
  • Nitro Group Dynamics: The 3-nitro group in the target compound facilitates nucleophilic aromatic substitution, a pathway less accessible in non-nitrated analogs like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .
  • Regiochemical Complexity : Substituent positioning (e.g., 1-difluoromethyl vs. 1-methyl) significantly impacts synthetic routes and biological activity, as seen in crystallographic studies of related structures .

Biological Activity

Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈F₂N₃O₄ and a molecular weight of approximately 234.17 g/mol. The compound features a pyrazole ring substituted with a nitro group and a difluoromethyl group, alongside an ethyl carboxylate moiety. It typically appears as a white to off-white crystalline solid and is soluble in organic solvents like methanol.

Synthesis

The synthesis of this compound involves several steps, often utilizing multicomponent reactions to achieve high yields. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : This is typically achieved through condensation reactions involving hydrazines and carbonyl compounds.
  • Introduction of Functional Groups : The difluoromethyl and nitro groups are introduced through specific halogenation and nitration reactions.
  • Carboxylate Formation : The ethyl carboxylate group is added, often via esterification processes.

Each step requires careful control of reaction conditions to ensure the purity and yield of the final product .

The biological activity of this compound primarily revolves around its fungicidal properties. It acts by inhibiting succinate dehydrogenase in fungal cells, leading to disrupted cellular respiration and ultimately cell death. This mechanism highlights its effectiveness against various plant pathogens while minimizing toxicity to non-target organisms .

Antifungal Activity

This compound has been recognized for its potential as a fungicide , being a precursor in the synthesis of effective fungicides such as fluxapyroxad and sedaxane. These compounds have demonstrated efficacy in controlling fungal diseases in crops by targeting specific metabolic pathways within the fungi.

Comparative Analysis with Related Compounds

A comparison with similar pyrazole derivatives reveals the unique attributes of this compound:

Compound NameMolecular FormulaKey Features
This compoundC₉H₈F₂N₃O₄Strong fungicidal properties
Ethyl 3-amino-1H-pyrazole-4-carboxylateC₉H₈N₄O₂Exhibits different biological activity
Ethyl 5-trifluoromethyl-1H-pyrazole-4-carboxylateC₉H₈F₃N₂O₂Similar fungicidal properties but different substituents

This table illustrates how this compound stands out due to its specific combination of difluoromethyl and nitro groups, enhancing its reactivity and biological efficacy compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Fungicidal Efficacy : Research demonstrated that formulations containing this compound effectively controlled fungal pathogens in agricultural settings, significantly reducing disease incidence in crops.
  • Mechanistic Studies : Investigations into its interaction with succinate dehydrogenase provided insights into its mode of action, reinforcing its potential as a targeted fungicide with minimal environmental impact .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular Weight204.17 g/mol
Melting Point58–59°C
Water Solubility (22°C)4.63 g/L
logP1.30 (Predicted)
Vapor Pressure (25°C)0.002 mmHg

Q. Table 2. Synthetic Optimization Checklist

StepCritical Parameters
NitrationTemperature control (<5°C), HNO₃ concentration
EsterificationReagent stoichiometry (1:1.2 acid:chloroformate)
PurificationChromatography solvent ratio (ethyl acetate/hexane)

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